![molecular formula C13H17NO B13168773 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a compound with a unique spirocyclic structure, which includes a methoxy group and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for reflux reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the indole ring can produce dihydroindole derivatives.
科学的研究の応用
5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several scientific research applications:
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
作用機序
The mechanism of action of 5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system .
類似化合物との比較
Similar Compounds
5’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Spiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]: A spirocyclic compound with a different heterocyclic system.
Uniqueness
5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H17NO/c1-15-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |
InChIキー |
FYYKXAVJLCKYON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NCC23CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


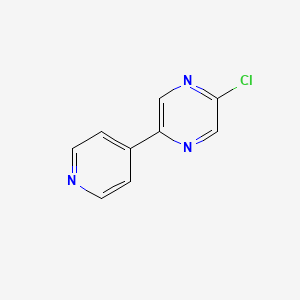
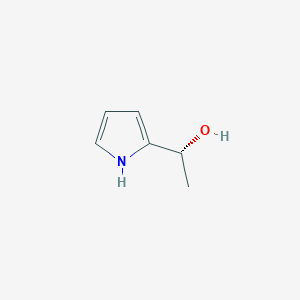
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)

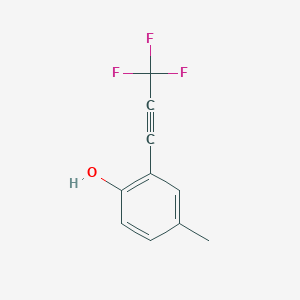
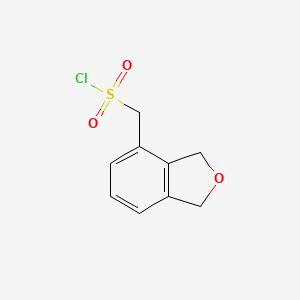


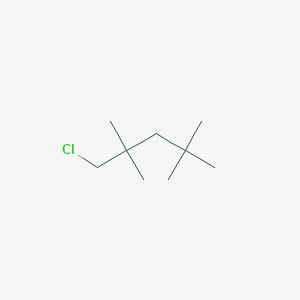
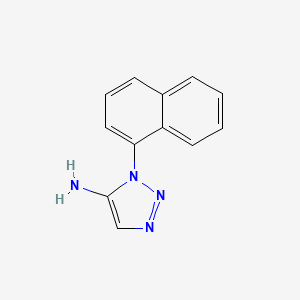
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
